2,4-Diiodo-1-methoxybenzene
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Overview
Description
2,4-Diiodo-1-methoxybenzene is an organic compound with the molecular formula C7H6I2O It is a derivative of benzene, where two iodine atoms are substituted at the 2nd and 4th positions, and a methoxy group is substituted at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-methoxybenzene (anisole) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 0-25°C to ensure selective iodination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodo-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the iodine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2,4-dimethoxy-1-methoxybenzene or other substituted derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Deiodinated benzene derivatives.
Scientific Research Applications
2,4-Diiodo-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-1-methoxybenzene in biological systems involves its interaction with cellular targets. The iodine atoms and methoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific biological context and target molecules .
Comparison with Similar Compounds
- 2,4-Dichloro-1-methoxybenzene
- 2,4-Dibromo-1-methoxybenzene
- 2,4-Difluoro-1-methoxybenzene
Comparison: 2,4-Diiodo-1-methoxybenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than chlorine, bromine, or fluorine. This results in distinct reactivity and interaction profiles, making it valuable for specific applications where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
2,4-diiodo-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAQXBOSFMHIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409242 |
Source
|
Record name | 2,4-Diiodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28896-47-1 |
Source
|
Record name | 2,4-Diiodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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